Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate
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Overview
Description
Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate , also known by other names such as Ethyl Picolinate , Picolinic Acid Ethyl Ester , and Pyridine-2-carboxylic Acid Ethyl Ester , is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.17 g/mol . It appears as a colorless to pale yellow transparent liquid at room temperature (20°C) and has a boiling point of 240°C . The compound exhibits a refractive index of 1.51 and a density of 1.12 .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Tetrahydropyridines : Zhu et al. (2003) demonstrated the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation, using ethyl 2-methyl-2,3-butadienoate and N-tosylimines. The process yielded ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).
Synthesis of Condensed Pyrazoles : Arbačiauskienė et al. (2011) used ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates as precursors in Sonogashira-type cross-coupling reactions with various alkynes. This process created 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles and facilitated the cyclization to form different condensed pyrazoles (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).
Formation of Pyridine Derivatives : Suresh et al. (2007) reported the synthesis of polysubstituted pyridines, including ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate. These compounds exhibit nearly planar structures and are characterized by their supramolecular aggregation through various intermolecular interactions (Suresh, Suresh Kumar, Perumal, Mostad, & Natarajan, 2007).
Catalysis and Sensor Applications
Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate also finds applications in catalysis and sensor development:
High-Performance Liquid Chromatography : Yasaka et al. (1990) described the use of 2-(phthalimino)ethyl trifluoromethanesulfonate in preparing carboxylic acid 2-(phthalimino)ethyl ester derivatives for spectrophotometric detection in high-performance liquid chromatography (Yasaka, Tanaka, Matsumoto, Katakawa, Tetsumi, & Shono, 1990).
Oxygen Reduction Catalyst : Yu et al. (2014) reported the development of a composite material by electropolymerizing indole-5-carboxylic acid monomer on carbon modified glass carbon electrode, followed by covalent bonding with pyridine-2,4-diamine and complexing with copper ions. This material, CuINPD/C, demonstrated excellent stability and efficient catalytic performance in oxygen reduction reactions (Yu, Lu, Yuan, Zhao, Wang, & Liu, 2014).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-ethylsulfonylpyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-3-15-10(12)9-6-5-8(7-11-9)16(13,14)4-2/h5-7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHIRPBCEHQTAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)S(=O)(=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate |
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